7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol
Description
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
7-methyl-5H-[1,3]dioxolo[4,5-g]quinoline-6-thione |
InChI |
InChI=1S/C11H9NO2S/c1-6-2-7-3-9-10(14-5-13-9)4-8(7)12-11(6)15/h2-4H,5H2,1H3,(H,12,15) |
InChI Key |
JDIFJOWIQJUQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2NC1=S)OCO3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction-Based Synthesis
A catalyst-free, regioselective approach for synthesizing structurally related spiroquinolines provides a foundational framework for constructing the dioxoloquinoline core. As demonstrated by recent work, 3,4-methylenedioxyaniline serves as a critical precursor for introducing the dioxolo[4,5-g] moiety . In this method, a three-component reaction between 3,4-methylenedioxyaniline, Meldrum’s acid, and substituted aldehydes in aqueous ethanol (1:1 v/v) at room temperature yields spirocyclic intermediates. For example, reacting p-chlorobenzaldehyde with 3,4-methylenedioxyaniline and Meldrum’s acid produces a spiro[dioxane-dioxoloquinoline] derivative in 87% yield .
Key Steps :
-
Knoevenagel Condensation : Meldrum’s acid reacts with the aldehyde to form a reactive α,β-unsaturated ketone.
-
Michael Addition : The enamine intermediate forms via nucleophilic attack by the amine group of 3,4-methylenedioxyaniline.
-
Intramolecular Cyclization : Spontaneous cyclization generates the dioxoloquinoline scaffold.
To introduce the thiol group at position 6, a post-synthetic modification step is required. For instance, bromination at position 6 followed by nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C could yield the target thiol derivative.
Friedländer Annulation with Nanocatalysts
The Friedländer quinoline synthesis, optimized using Fe₃O₄ nanoparticle (NP) catalysts, offers a high-yielding route to functionalized quinolines. This method involves condensing α-methylene ketones with 2-aminoaryl ketones under mild conditions . For example, Fe₃O₄ NPs (20–30 nm) catalyze the reaction between cyclohexanone and 2-aminobenzaldehyde in ethanol at 60°C, producing quinoline derivatives in 68–96% yield .
Adaptation for Target Compound :
-
Replace 2-aminobenzaldehyde with 6-amino-1,3-dimethyluracil to introduce nitrogen atoms.
-
Incorporate a methyl group at position 7 via methyl-substituted α-methylene ketones.
-
Functionalize position 6 with a thiol group using Lawesson’s reagent or H₂S gas in a post-cyclization step.
Advantages :
-
Fe₃O₄ NPs are magnetically recoverable and reusable for up to five cycles .
-
Reactions proceed in green solvents (e.g., ethanol) with short reaction times (2–4 h).
Cyclocondensation and Thiolation Strategies
A two-step protocol involving cyclocondensation followed by thiolation is effective for introducing sulfur functionalities. For example, Jiang et al. synthesized benzo[h]indenoquinolines using Fe₃O₄@urea/HITh-SO₃H MNPs under solvent-free conditions . Applying similar methodology:
-
Cyclocondensation : React 7-methyl-1,3-dioxolo[4,5-g]quinoline-6-amine with β-ketoesters (e.g., ethyl acetoacetate) in the presence of Fe₃O₄ NPs at 100°C.
-
Thiolation : Treat the intermediate with phosphorus pentasulfide (P₄S₁₀) in xylene under reflux to convert the carbonyl group at position 6 to a thiol.
Conditions :
Comparative Analysis of Synthetic Methods
Trade-offs :
-
The multicomponent method avoids catalysts but requires post-synthetic thiolation.
-
Nanocatalyzed Friedländer annulation offers high yields but necessitates functional group compatibility.
Mechanistic Insights and Optimization
Knoevenagel-Michael Cascade :
In aqueous ethanol, Meldrum’s acid and aldehydes form α,β-unsaturated ketones, which undergo Michael addition with amines. Subsequent cyclization via intramolecular nucleophilic attack constructs the quinoline ring .
Thiolation Mechanisms :
-
Lawesson’s Reagent : Converts carbonyl groups to thiols via a four-membered transition state.
-
H₂S Gas : Direct nucleophilic substitution of halides or oxidation of disulfides.
Optimization Parameters :
Scientific Research Applications
Therapeutic Applications
1. Anticancer Research
7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol has been identified as a promising lead compound in the development of anticancer drugs. Research indicates that quinoline derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of this compound may enhance its efficacy in targeting cancer cells compared to other quinoline derivatives.
Case Study: Inhibition of Cancer Cell Lines
- Mechanism : Induction of apoptosis and cell cycle arrest.
- Results : Preliminary studies show significant inhibition of cancer cell proliferation.
2. Antioxidant Properties
The thiol group in 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol contributes to its antioxidant activity. This property is crucial for developing compounds that protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Research Findings
- Study : Evaluation of antioxidant capacity using DPPH and ABTS assays.
- Outcome : Demonstrated significant radical scavenging ability, indicating potential use in antioxidant therapies.
Interaction Studies
Studies focusing on the interaction of 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol with biological targets are ongoing. Initial findings suggest that it may inhibit specific kinases involved in cancer progression. Molecular docking studies have indicated favorable binding affinities with these targets.
Table 1: Binding Affinities with Biological Targets
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Kinase A | -8.50 |
| Kinase B | -7.80 |
| Kinase C | -8.20 |
Synthetic Approaches
Various synthetic methods have been developed for producing 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol in sufficient yields for research applications. These methods include multi-step synthesis involving the reaction of appropriate precursors under controlled conditions.
Synthesis Overview
- Route 1 : Condensation of quinoline derivatives with dioxole precursors.
- Route 2 : Thiolation reactions to introduce the thiol group effectively.
Mechanism of Action
The mechanism of action of 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol but differ in substituents, leading to distinct properties:
Physicochemical Properties
- Solubility and Stability: Thiol-containing analogs (e.g., 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol) are expected to exhibit higher solubility in polar solvents compared to methyl- or chloro-substituted derivatives. However, thiols are prone to oxidation, necessitating stabilization strategies .
- Electronic Effects: The [1,3]dioxolo ring increases electron density in the quinoline core, as evidenced by NMR shifts in compounds 5–8 (), which may enhance interactions with biological targets .
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Derivatives
Table 2: Electronic Properties of Select Derivatives ()
| Compound | Substituents | ¹H NMR Shift (Key Protons) | ESI-MS (m/z) |
|---|---|---|---|
| 5 | 4-Hydroxy-3-methoxyphenyl | δ 6.85 (aromatic H) | 337 [M+H]⁺ |
| 6 | 6-Methyl, phenolic moiety | δ 3.25 (CH₃) | 310 [M]⁺ |
| 8 | 6-Methyl, benzyl group | δ 4.50 (OCH₂O) | 352 [M]⁺ |
Biological Activity
7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cardioprotective effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Synthesis Methods
The synthesis of 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol typically involves multi-step reactions that include the formation of quinoline derivatives through condensation reactions followed by functionalization steps. Notably, the compound is synthesized via a Knoevenagel reaction followed by nucleophilic addition and subsequent cyclization processes.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study evaluated various derivatives for their antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol | 0.23–0.94 | Antibacterial |
| Other derivatives | 0.06–0.47 | Antifungal |
These findings suggest that the compound may possess moderate antibacterial activity against strains such as E. coli and C. albicans .
Anticancer Activity
The anticancer potential of 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol has been explored in various models. In vitro studies using H9c2 cardiomyocytes demonstrated that certain derivatives could mitigate doxorubicin-induced cardiotoxicity while exhibiting cytotoxic effects on cancer cells:
| Compound | Cell Viability (%) | IC50 (μM) |
|---|---|---|
| 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol | 81.6 ± 3.7% | >40 |
The presence of electron-withdrawing groups on the quinoline core was found to enhance the anticancer activity .
Cardioprotective Effects
In cardiotoxicity models, compounds similar to 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol demonstrated protective effects against oxidative stress induced by doxorubicin. The mechanism involves reducing reactive oxygen species (ROS) production:
- Mechanism : Inhibition of ROS production
- Comparison : Similar efficacy to N-acetyl-cysteine (NAC), a known antioxidant.
This suggests a dual role where the compound not only acts as an anticancer agent but also protects cardiac cells from chemotherapy-induced damage .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinoline structure significantly affect biological activity:
- Methyl substitution at the 1-position enhances efficacy.
- Electron-withdrawing groups at the para position of the aromatic ring improve both antimicrobial and anticancer activities.
These insights are crucial for designing more potent derivatives with improved therapeutic profiles .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol (-SH) group at position 6 participates in nucleophilic substitution reactions, enabling functionalization at this position:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form thioethers. For example:
Yields depend on solvent polarity and reaction time, with optimal performance in DMF at 60°C. -
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce thioesters. This reaction is typically conducted under anhydrous conditions with pyridine as a base.
Oxidation Reactions
The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions:
-
Disulfide Formation :
Hydrogen peroxide in ethanol achieves >80% conversion at room temperature. -
Sulfonic Acid Formation :
Strong oxidizing agents like potassium permanganate () in acidic media convert the thiol to a sulfonic acid group.
Reaction with Meldrum’s Acid and Aryl Aldehydes
A three-component reaction produces spiro[-dioxane-5,8′- dioxino[2,3-g]quinoline] derivatives (e.g., 4g–l ) under mild conditions :
| Reactants | Conditions | Product | Yield | Diastereomeric Ratio |
|---|---|---|---|---|
| Meldrum’s acid, aryl aldehyde | Ethanol/water (1:1), 25–30°C | 2,2-Dimethyl-7′,9′-diaryl-tetrahydrospiroquinoline-4,6-diones (4g–l ) | 69–85% | 1:1 to 3:2 |
Mechanism :
-
Knoevenagel Condensation : Meldrum’s acid reacts with aryl aldehydes to form a Knoevenagel adduct.
-
Michael Addition : The adduct undergoes cyclization with the quinoline-thiol derivative, forming the spiro framework .
Structural and Spectroscopic Data
Key characterization data for reaction products:
Compound 4g (7′,9′-Diphenyl Derivative)
-
1H NMR (CDCl3) : δ 7.29–7.40 (m, 9H, ArH), 6.38 (s, 2H), 5.09 (s, 1H), 0.67/0.51 (s, 3H each, CH3) .
-
13C NMR : 168.05 (C=O), 142.89 (spiro-C), 64.70 (dioxane-OCH2) .
Compound 4j (Bis(4-fluorophenyl) Derivative)
Comparative Reactivity Insights
-
Thiol vs. Hydroxyl Groups : The thiol’s higher nucleophilicity compared to hydroxyl groups enables faster alkylation and acylation kinetics.
-
Steric Effects : The methyl group at position 7 slightly hinders reactions at the adjacent dioxole ring but does not impede thiol-based reactivity.
Q & A
What synthetic strategies are optimal for constructing the [1,3]dioxolo ring system in 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol, and how can thiol stability be maintained during synthesis?
Methodological Answer:
The [1,3]dioxolo ring can be synthesized via cyclocondensation of vicinal diols or dihalides with a quinoline precursor. For example, analogous methods involve using 1,2-diols under acidic conditions to form fused dioxolane rings . To stabilize the thiol group during synthesis, consider temporary protection with trityl or phthalimido groups, as demonstrated in the synthesis of 8-aminoquinolines where phthalimido-bromo-alkane intermediates were employed to shield reactive amines . Post-synthesis deprotection using hydrazine hydrate or acidic hydrolysis can regenerate the free thiol.
How can NMR and IR spectroscopy resolve structural ambiguities in the quinoline core and dioxolo-thiol functionalities?
Methodological Answer:
- 1H-NMR : The methyl group at position 7 will exhibit a singlet (~δ 2.6–3.0 ppm), while the dioxolo ring’s protons may split into distinct multiplets (δ 4.0–5.5 ppm). Thiol protons are typically absent due to exchange broadening but can be confirmed via derivatization (e.g., forming a disulfide) .
- 13C-NMR : The dioxolo carbons appear at δ 95–105 ppm, while the quinoline carbons resonate between δ 120–160 ppm. Thiol-bearing carbons are identifiable via HMBC correlations .
- IR : The thiol group (S-H stretch) may appear weakly at ~2550 cm⁻¹, while the dioxolo ether (C-O-C) shows peaks near 1100–1250 cm⁻¹. Carbonyl or conjugated systems (if present) are confirmed via stretches at 1650–1750 cm⁻¹ .
What experimental approaches validate the influence of the 7-methyl group on electronic and steric properties of the quinoline scaffold?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and compare with methyl-free analogs.
- UV-Vis Spectroscopy : Compare absorption maxima (λmax) shifts to assess conjugation changes. For example, methyl groups in 6-methoxy-2-arylquinolines caused bathochromic shifts due to enhanced electron donation .
- X-ray Crystallography : Resolve crystal structures to measure bond lengths and angles, revealing steric effects. Cremer-Pople parameters can quantify ring puckering in the dioxolo system .
How can contradictory reactivity data in thiol-containing quinolines be systematically addressed?
Methodological Answer:
Contradictions (e.g., unexpected oxidation or dimerization) often arise from:
- Thiol Redox Sensitivity : Use anaerobic conditions or antioxidants (e.g., DTT) during reactions. Monitor via LC-MS for disulfide byproducts.
- pH-Dependent Reactivity : Conduct kinetic studies under controlled pH (e.g., thiolate formation above pH 8 enhances nucleophilicity).
- Steric Hindrance : Compare reactivity of 7-methyl derivatives with unsubstituted analogs. For instance, methyl groups in 5,8-dimethoxycarbostyryl analogs reduced electrophilic substitution rates .
What methodologies are recommended for stability profiling of this compound under physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies : Incubate the compound at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Light Sensitivity : Expose to UV (254 nm) and visible light, analyzing photodegradation products via LC-HRMS.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify polymorphic transitions .
How can advanced computational tools predict the biological activity of 7-Methyl-[1,3]dioxolo[4,3-g]quinoline-6-thiol derivatives?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., P-glycoprotein) using AutoDock Vina. Compare binding affinities with known inhibitors like 6-methoxy-2-arylquinolines .
- QSAR Modeling : Train models on datasets of quinoline bioactivity (e.g., IC50 values) using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation.
- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess stability and identify key binding residues .
What are the challenges in characterizing the dioxolo ring conformation, and how can they be mitigated?
Methodological Answer:
- Dynamic Puckering : The dioxolo ring may adopt multiple conformers. Use variable-temperature NMR to coalesce signals and calculate activation energies for ring flipping .
- Crystallographic Disorder : Optimize crystallization solvents (e.g., DMSO/water mixtures) to obtain high-resolution X-ray data. Apply restraints during refinement for disordered regions.
- Computational Validation : Compare experimental data (NMR/IR) with DFT-optimized geometries to confirm dominant conformers .
How can synthetic byproducts be identified and minimized during large-scale preparation?
Methodological Answer:
- HPLC-MS Monitoring : Track reaction progress and detect intermediates/byproducts (e.g., disulfides or oxidized quinoline derivatives).
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via fractional factorial designs to reduce side reactions.
- Purification Strategies : Use flash chromatography with gradients (e.g., hexane/EtOAc to DCM/MeOH) or recrystallization from ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
